molecular formula C9H5F3N2O2 B3321694 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid CAS No. 1374258-45-3

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid

Cat. No. B3321694
M. Wt: 230.14 g/mol
InChI Key: RDTKFZONKRNVBL-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for “7-(trifluoromethyl)-1H-indazole-5-carboxylic acid”. However, compounds with a trifluoromethyl group are known to exhibit numerous pharmacological activities1.



Synthesis Analysis

The synthesis analysis of this compound is not directly available. However, the synthesis of similar trifluoromethyl-containing compounds often involves the incorporation of a trifluoromethyl group into organic motifs2.



Molecular Structure Analysis

The molecular structure analysis of “7-(trifluoromethyl)-1H-indazole-5-carboxylic acid” is not directly available. However, spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR are often used for structural elucidation of compounds along with the study of geometrical and vibrational properties3.



Chemical Reactions Analysis

The specific chemical reactions involving “7-(trifluoromethyl)-1H-indazole-5-carboxylic acid” are not directly available. However, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs2.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “7-(trifluoromethyl)-1H-indazole-5-carboxylic acid” are not directly available. However, trifluoromethanesulfonic acid, a related compound, is a hygroscopic, colorless, slightly viscous liquid and is soluble in polar solvents4.


Safety And Hazards

The safety and hazards of “7-(trifluoromethyl)-1H-indazole-5-carboxylic acid” are not directly available. However, compounds with a trifluoromethyl group can cause skin irritation, serious eye irritation, and may cause respiratory irritation5.


Future Directions

The future directions of “7-(trifluoromethyl)-1H-indazole-5-carboxylic acid” are not directly available. However, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs, suggesting potential future research directions2.


Please note that the information provided is based on the closest available data and may not directly pertain to “7-(trifluoromethyl)-1H-indazole-5-carboxylic acid”. For more accurate information, further research or consultation with a subject matter expert is recommended.


properties

IUPAC Name

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-4(8(15)16)1-5-3-13-14-7(5)6/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTKFZONKRNVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233581
Record name 7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid

CAS RN

1374258-45-3
Record name 7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374258-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate (62 mg, 0.25 mmol) in methanol (2 mL) and tetrahydrofuran (2 mL) was added 1 N aqueous lithium hydroxide (0.76 mL, 0.76 mmol). The reaction was heated to 60° C. for 17 hours. The reaction was concentrated and the residue was diluted with water and acidified to pH=3 with 1 N aqueous hydrochloric acid. The solution was extracted with dichloromethane (3×). The combined organics were washed with brine, dried over magnesium sulfate, filtered, and concentrated to give the title compound (17 mg, 29%) as an off-white powder. +ESI (M+H) 231.1.
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
29%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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